

Discontinued Clinical Trials of AZD2066: A Technical Review

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Compound of Interest

Compound Name: AZD 2066

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Introduction

AZD2066 is a selective, non-competitive, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). By binding to an allosteric site on the mGluR5 receptor, AZD2066 inhibits the receptor's response to the binding of the endogenous ligand, glutamate. The mGluR5 receptor is implicated in a variety of neurological and psychiatric disorders due to its role in modulating excitatory synaptic transmission and neuronal plasticity. This has led to the investigation of AZD2066 in several clinical indications, including major depressive disorder (MDD) and neuropathic pain. Despite promising preclinical data, the clinical development of AZD2066 was marked by the discontinuation of key Phase II trials. This technical guide provides an in-depth overview of these discontinued clinical trials, presenting available data, experimental protocols, and the underlying signaling pathways.

Discontinued Phase II Clinical Trial in Major Depressive Disorder (MDD)

A Phase IIa, multi-center, randomized, double-blind, double-dummy, active and placebo-controlled, parallel-group study (D0475C00020, NCT01145755) was initiated to assess the effectiveness and safety of AZD2066 in patients with MDD. The study was prematurely terminated by the sponsor for strategic reasons.^[1]

Quantitative Data Summary

Parameter	AZD2066	Placebo	Duloxetine (Active Comparator)
Planned Enrollment	60	60	60
Actual Enrollment	40	22	47
Mean Age (years)	45.5	44.5	45.8
Sex (% Female)	57.5%	68.2%	51.1%
Race (% White)	55.0%	66.4%	70.2%
Treatment Completion (excluding study closure)	76.9%	73.1%	59.4%
Discontinuations (not due to closure)	26 (total across all groups)		
Most Common Reasons for Discontinuation	Adverse Events (7), Loss to follow-up (6), Patient Withdrawal (6)		
MADRS Responder Rate (Day 42)	42.9% (9 patients)	47.4% (9 patients)	45.0% (9 patients)
MADRS Remission Rate (Day 42)	23.8% (5 patients)	36.8% (7 patients)	40.0% (8 patients)
MADRS: Montgomery-Åsberg Depression Rating Scale			

Data sourced from a clinical study report synopsis.[\[2\]](#)

Experimental Protocol

Study Design: The trial was a randomized, double-blind, double-dummy, placebo- and active-controlled parallel-group study.[\[3\]](#)

Patient Population: Adult patients with a primary clinical diagnosis of Major Depressive Disorder. Key exclusion criteria included a current depressive episode of less than 4 weeks, a history of inadequate response to antidepressants during the current episode, and the presence of other psychiatric disorders such as bipolar disorder or psychotic disorders.[3]

Intervention:

- AZD2066 Group: Oral administration of AZD2066. The specific dosages used in the trial were 12 mg and 18 mg.[4]
- Placebo Group: Oral administration of a matching placebo.
- Active Comparator Group: Oral administration of duloxetine.

Primary Outcome Measure: The primary efficacy endpoint was the change from baseline to Week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[2][3]

Secondary Outcome Measures:

- MADRS response rate ($\geq 50\%$ reduction from baseline).[3]
- MADRS remission rate (total score ≤ 10).[2]
- Change from baseline in the Hamilton Depression Rating Scale (HAM-D) total score.[2]
- Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.[2]
- Change from baseline in the Sheehan Disability Scale (SDS) total score.[2]
- Safety and tolerability were assessed through monitoring of adverse events, vital signs, and other safety parameters.[2]

Reason for Discontinuation: The study was prematurely stopped by the sponsor.[2] A publication suggests that in this trial, neither AZD2066 nor the active comparator, duloxetine, separated from placebo.[4] It was also noted that the doses used may have only achieved approximately 50% mGluR5 receptor occupancy at maximum plasma concentration.[4]

Discontinued Phase II Clinical Trial in Neuropathic Pain

A Phase IIa, double-blind, randomized, parallel-group, multi-center study (NCT00939094) was initiated to evaluate the analgesic efficacy of 28 days of oral administration of AZD2066 compared to placebo in patients with peripheral neuropathic pain with mechanical hypersensitivity. This trial was also terminated.

Quantitative Data Summary

Detailed quantitative data, including enrollment and outcomes, for this terminated trial are not publicly available in the retrieved search results.

Experimental Protocol

Study Design: A double-blind, randomized, parallel-group, multi-center study.

Patient Population: Patients with peripheral neuropathic pain accompanied by mechanical hypersensitivity.

Intervention:

- AZD2066 Group: Oral administration of AZD2066.
- Placebo Group: Oral administration of a matching placebo.

Primary Outcome Measure: The primary outcome was to assess the analgesic efficacy of AZD2066 compared to placebo.

Reason for Discontinuation: The specific reasons for the termination of this trial are not detailed in the available documentation.

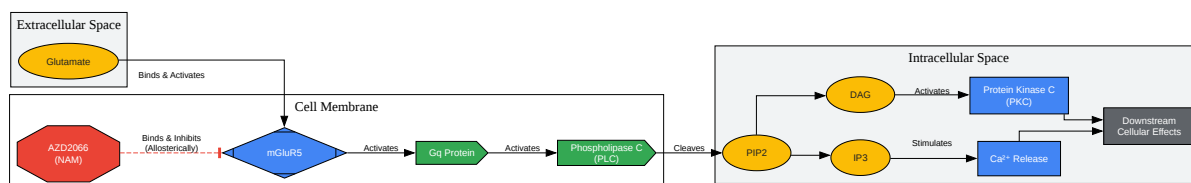
Mechanism of Action and Signaling Pathway

AZD2066 functions as a negative allosteric modulator of the mGluR5 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily signals through the Gq α subunit. This initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and

diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability.[5]

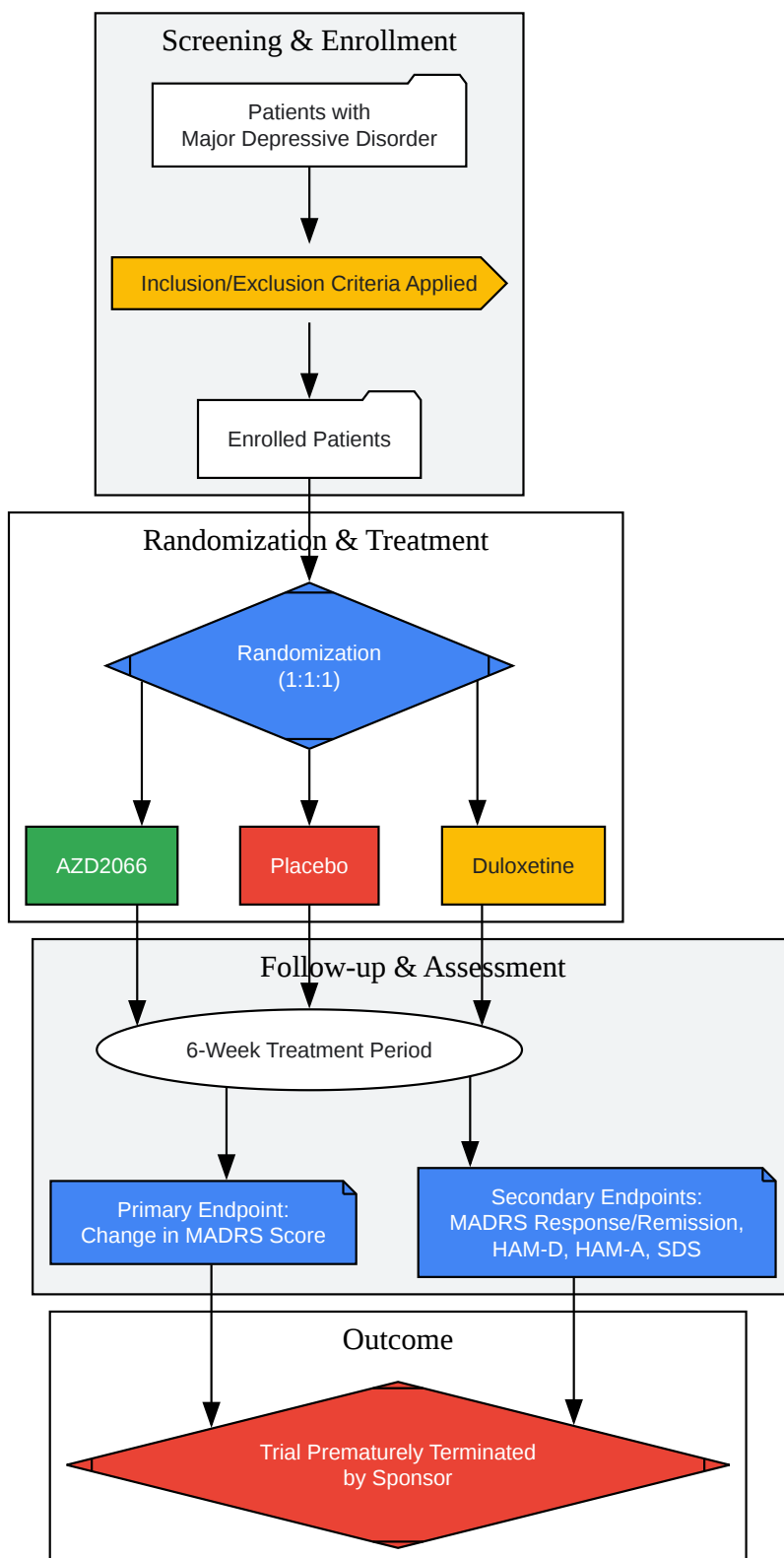
As a negative allosteric modulator, AZD2066 binds to a site on the mGluR5 receptor distinct from the glutamate binding site. This binding event reduces the affinity and/or efficacy of glutamate, thereby dampening the downstream signaling cascade. The intended therapeutic effect in conditions like MDD and neuropathic pain is to normalize the hyperactivity of glutamatergic pathways.

Below are diagrams illustrating the mGluR5 signaling pathway and the experimental workflow of the discontinued MDD trial.



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Caption: mGluR5 signaling pathway and the inhibitory action of AZD2066.



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Caption: Experimental workflow of the discontinued AZD2066 MDD clinical trial.

Conclusion

The clinical development of AZD2066 for major depressive disorder and neuropathic pain was halted at Phase II. The available data from the MDD trial (D0475C00020) indicates that the drug did not demonstrate a significant separation from placebo, a common challenge in CNS drug development. The precise reasons for the discontinuation of the neuropathic pain trial (NCT00939094) remain less clear from publicly available information. These outcomes underscore the difficulties in translating preclinical efficacy of mGluR5 modulators into clinical success. Further research into optimal dosing, patient selection, and a deeper understanding of the complex role of the glutamatergic system in these disorders may be necessary for the successful development of future mGluR5-targeted therapies.

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